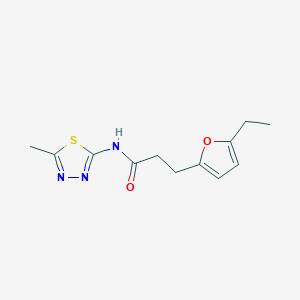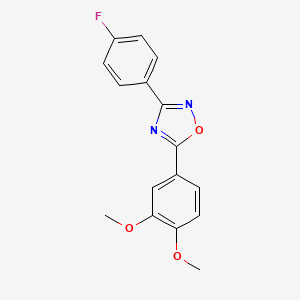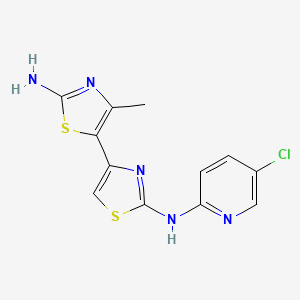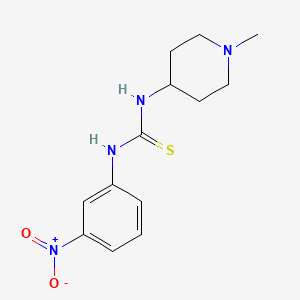![molecular formula C22H18O4 B5710595 3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5710595.png)
3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one, also known as BMBC, is a synthetic compound that belongs to the family of coumarin derivatives. BMBC has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one is not fully understood. However, studies have suggested that 3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one exerts its pharmacological effects by modulating the activity of various enzymes and receptors. For example, 3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one has been found to inhibit the activity of acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine, which can improve cognitive function. 3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one has also been found to modulate the activity of monoamine oxidase, which is involved in the degradation of neurotransmitters such as dopamine, serotonin, and norepinephrine. This modulation can lead to increased levels of these neurotransmitters, which can improve mood and cognitive function.
Biochemical and Physiological Effects:
3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. 3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In vivo studies have shown that 3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one can improve cognitive function and memory in animal models of Alzheimer's disease. 3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one has also been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one is also soluble in various solvents, which makes it easy to use in different experimental setups. However, 3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one has some limitations. It is a synthetic compound, which means that its effects may not be the same as those of natural compounds. 3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one is also a relatively new compound, and its effects are not fully understood. Further studies are needed to elucidate its mechanism of action and potential applications in different fields.
Zukünftige Richtungen
There are several future directions for 3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one research. One direction is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential applications in the treatment of cancer. 3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one has also been found to exhibit antifungal and antibacterial activities, and further studies are needed to investigate its potential applications in these fields. Finally, further studies are needed to elucidate the mechanism of action of 3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one and its potential interactions with other biomolecules.
Synthesemethoden
3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one can be synthesized using a simple and efficient method. The synthesis involves the reaction of 7-hydroxy-4-methylcoumarin with 2-methoxybenzyl bromide in the presence of a base such as potassium carbonate. The reaction takes place under reflux in a suitable solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified using column chromatography to obtain pure 3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one.
Wissenschaftliche Forschungsanwendungen
3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one has been extensively studied for its potential applications in various fields. In medicinal chemistry, 3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one has also been shown to possess antifungal and antibacterial activities. In pharmacology, 3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one has been found to modulate the activity of various enzymes and receptors, including acetylcholinesterase, monoamine oxidase, and cannabinoid receptors. In biochemistry, 3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one has been found to interact with various biomolecules, including DNA, RNA, and proteins.
Eigenschaften
IUPAC Name |
3-[(2-methoxyphenyl)methoxy]-4-methylbenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c1-14-19(25-13-15-7-3-6-10-20(15)24-2)12-11-17-16-8-4-5-9-18(16)22(23)26-21(14)17/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKLSGIEGOCTAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone]](/img/structure/B5710515.png)

![3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylamide](/img/structure/B5710528.png)

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3,5-dimethylbenzamide](/img/structure/B5710539.png)


![2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5710563.png)
![N-[4-(dimethylamino)phenyl]-3-nitrobenzamide](/img/structure/B5710590.png)
![4-{[({[2-(trifluoromethyl)phenyl]amino}carbonyl)amino]methyl}benzoic acid](/img/structure/B5710601.png)

![N-[2-(1,3-benzodioxol-5-yl)ethyl]cyclohexanamine](/img/structure/B5710623.png)
![N-(4-fluorophenyl)-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5710627.png)
![3-(4-bromo-1H-pyrazol-1-yl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B5710632.png)